Cyclohexyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine
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Overview
Description
Cyclohexyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine is a compound that features a cyclohexyl group attached to a benzylamine moiety, which is further substituted with a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrazole ring, a versatile scaffold in organic synthesis, adds to its significance.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazines with 1,3-dielectrophilic nitriles.
Attachment of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrazole derivative.
Cyclohexyl Group Addition:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, cyclohexanone.
Major Products:
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Reduced amines and alcohols.
Substitution Products: Functionalized derivatives with various substituents.
Scientific Research Applications
Cyclohexyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of Cyclohexyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
- Cyclohexyl-[3-(2H-imidazol-3-yl)-benzyl]-amine
- Cyclohexyl-[3-(2H-triazol-3-yl)-benzyl]-amine
- Cyclohexyl-[3-(2H-thiazol-3-yl)-benzyl]-amine
Comparison:
- Uniqueness: Cyclohexyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine is unique due to the presence of the pyrazole ring, which offers distinct reactivity and biological activity compared to imidazole, triazole, and thiazole derivatives .
- Reactivity: The pyrazole ring exhibits tautomerism, influencing its reactivity and making it a versatile scaffold in organic synthesis .
- Biological Activity: The compound’s biological activity can differ significantly from similar compounds due to variations in the electronic and steric properties of the pyrazole ring .
Properties
IUPAC Name |
N-[[3-(1H-pyrazol-5-yl)phenyl]methyl]cyclohexanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3/c1-2-7-15(8-3-1)17-12-13-5-4-6-14(11-13)16-9-10-18-19-16/h4-6,9-11,15,17H,1-3,7-8,12H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFIWNQCJWOXFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=CC(=CC=C2)C3=CC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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